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molecular formula C13H20O2 B3097095 2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol CAS No. 129967-42-6

2-(4-Hydroxy-2-methylbutan-2-yl)-3,5-dimethylphenol

Cat. No. B3097095
M. Wt: 208.3 g/mol
InChI Key: ZVXWXORBQGXYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272171

Procedure details

A solution of compound IIIa (27 g, 132.2 mmol) in dry tetrahydrofuran (THF, 100 mL) was added dropwise to a stirred suspension of 95% lithium aluminum hydride (LAH, 5.3 g, 132.5 mmol) in dry THF (250 mL) in 30 min period, so that the temperature did not rise for the suspension to reflux. The reaction mixture was stirred vigorously using a mechanical stirrer for 30 min. The excess LAH was quenched with 10% aqueous HCl solution (15 mL). The insoluble material was filtered off and washed with EtOAc. The solvent was evaporated in vacuo from the combined filtrate and EtOAc washing. The residue, thus obtained, was taken into EtOAc (150 mL). The ethyl acetate layer was washed with brine (2×50 mL) and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated in vacuo to obtain a gummy material. To this gummy material was added hexane/acetone (20 mL, 9:1, v/v) and boiled for 2 min on a steam bath. The title compound, IVa, (23.3 g, 111.9 mmol, Y: 84.6%) crystallized out from the mixture upon cooling in an ice bath; mp, 116-117° C.; 1H-NMR (300 MHz, acetone-d6) δ ppm: 1.52 (6H, s, 3,3-Me2), 2.1 (3H, s, 6'-Me), 2.17 (2H, t, J=7.7 Hz, 2-H 2), 2.43 (3H, s, 4'-Me), 3.14 (1H, t, J=5.2 Hz, 1-OH, exchanged with D2O), 3.39-3.45 (2H, m, 1-H2), 6.37 (1H, s, Ar-H), 6.49 (1H, s, Ar-H) 7.98 (1H, s, 2'-OH, exchanged D2O); MS (Isobutane-DCI) m/e: 209 (M+H)+ ; IR (KBr) ν max: 3510, 3230, 1310, 850 cm-1.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCO[C:10]([CH3:12])=[O:11].C[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:19][C:20]([CH3:22])=[O:21].O1C[CH2:26][CH2:25][CH2:24]1>>[OH:21][C:20]1[CH:22]=[C:17]([CH3:18])[CH:16]=[C:15]([CH3:14])[C:19]=1[C:25]([CH3:26])([CH3:24])[CH2:12][CH2:10][OH:11] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CCOC(=O)C
Step Two
Name
hexane acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CC(=O)C
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The excess LAH was quenched with 10% aqueous HCl solution (15 mL)
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo from the combined filtrate and EtOAc washing
CUSTOM
Type
CUSTOM
Details
The residue, thus obtained
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a gummy material
CUSTOM
Type
CUSTOM
Details
The title compound, IVa, (23.3 g, 111.9 mmol, Y: 84.6%) crystallized out from the mixture
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
mp, 116-117° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
OC1=C(C(=CC(=C1)C)C)C(CCO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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